molecular formula C21H23N3O3 B2835333 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide CAS No. 1014068-02-0

1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2835333
CAS RN: 1014068-02-0
M. Wt: 365.433
InChI Key: GISOBOWXUMIOBU-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. BZP belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has explored the functionalization reactions of pyrazole derivatives, leading to the development of novel compounds with potential applications in various fields. For example, the synthesis of pyrazole-3-carboxamide derivatives through reactions of pyrazole-3-carboxylic acid with different amines and reagents has been reported, showcasing the versatility of pyrazole compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005) (Yıldırım & Kandemirli, 2006).

Medicinal Chemistry Applications

In medicinal chemistry, pyrazole derivatives have been explored for their potential therapeutic applications. Compounds within this class have been synthesized and evaluated for their antitumor, antimicrobial, and anti-inflammatory activities. For instance, novel antitumor agents within the 1H-benzofuro[3,2-c]pyrazole derivative series have been designed, synthesized, and tested for tumor cell growth inhibitory activity, highlighting the potential of pyrazole derivatives as anticancer agents (Cui, Tang, Zhang, & Liu, 2019).

Agricultural Chemistry Applications

In agricultural chemistry, pyrazole-4-carboxamide derivatives have been synthesized and their herbicidal activity evaluated against various weeds, demonstrating the potential of these compounds as herbicides. The herbicidal activity was found to be influenced by the substituents on the pyrazole ring, indicating the importance of chemical structure on biological activity (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).

properties

IUPAC Name

1-benzyl-N-(2-methoxyethyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-13-12-22-20(25)19-15-24(14-17-8-4-2-5-9-17)23-21(19)27-16-18-10-6-3-7-11-18/h2-11,15H,12-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISOBOWXUMIOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

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